molecular formula C12H16N4O3S B3009190 Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate CAS No. 891125-15-8

Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate

Cat. No. B3009190
CAS RN: 891125-15-8
M. Wt: 296.35
InChI Key: LXNPMAMXVGWARL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic routes for Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate involve intricate steps. Researchers have explored various methods, including cyclization reactions, nucleophilic substitutions, and condensations. Notably, the fusion of triazole and thiadiazine moieties plays a pivotal role in constructing this scaffold .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Derivatives of the 1,2,4-triazolo[1,5-a]pyrimidine ring, which are structurally related to Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate, have been synthesized using condensation reactions. The resulting structures are characterized using X-ray diffraction and various spectroscopic techniques (Lahmidi et al., 2019).

  • Molecular Structure Analysis : Detailed analysis of molecular structures, including geometrical parameters and spectral data, is conducted for similar compounds, compared with Density Functional Theory (DFT) calculations (Lahmidi et al., 2019).

Biological Activity

  • Antibacterial Properties : The antibacterial activity of similar compounds against both Gram-positive and Gram-negative bacteria has been studied, showing effective antibacterial properties (Lahmidi et al., 2019).

  • Potential in Antitumor Activity : Certain derivatives have been evaluated for antitumor activities, with some showing promising results against various cancer cell lines (Hafez & El-Gazzar, 2009).

Pharmaceutical Research

  • Drug Stability Studies : Assay methods have been developed for the stability studies of drugs containing structurally related compounds. These methods are crucial for understanding the stability and shelf-life of pharmaceuticals (Kitson et al., 1976).

Future Directions

: Aggarwal, R., Hooda, M., Kumar, P., & Sumran, G. (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold. Topics in Current Chemistry, 380(10). [Link](https://link.springer.com/article/

properties

IUPAC Name

methyl 2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-4-5-8-6-9(17)13-11-14-15-12(16(8)11)20-7(2)10(18)19-3/h6-7H,4-5H2,1-3H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNPMAMXVGWARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate

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